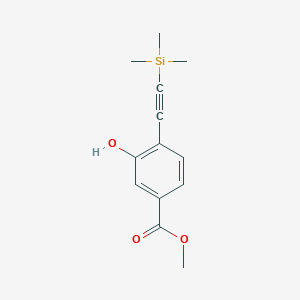

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

概要

説明

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C₁₃H₁₆O₃Si and a molecular weight of 248.35 g/mol . This compound is known for its unique structure, which includes a trimethylsilyl group attached to an ethynyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate typically involves the reaction of 4-iodo-3-hydroxybenzoic acid with trimethylsilylacetylene. This reaction is catalyzed by a palladium-supported ordered mesoporous carbon catalyst and a cuprous iodide-triphenylphosphine complex in an alkaline system . The reaction conditions are optimized to achieve a high yield of 94%, with the product exhibiting stable quality and high purity .

Industrial Production Methods

In industrial settings, the synthesis method is scaled up using similar catalysts and reaction conditions. The use of palladium-loaded titanium dioxide hollow nano microsphere catalysts has been reported to enhance the reaction efficiency and yield . The industrial process ensures the production of this compound with consistent quality and purity.

化学反応の分析

Types of Reactions

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ethynyl moiety can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of palladium or platinum catalysts.

Major Products

The major products formed from these reactions include substituted benzoates, ketones, aldehydes, alkenes, and alkanes, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate serves as an important reagent in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including:

- Substitution Reactions : The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

- Oxidation Reactions : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction Reactions : The ethynyl moiety can be reduced to form alkenes or alkanes.

Biology

In biological research, this compound is employed in the synthesis of biologically active compounds for drug discovery. Its ability to enhance lipophilicity due to the trimethylsilyl group allows for better membrane permeability and interaction with cellular targets.

Medicine

This compound is investigated for its potential therapeutic properties. Preliminary studies suggest antimicrobial activity against various bacterial strains and anticancer potential by inhibiting cell proliferation in human cancer cell lines.

Industry

In industrial applications, this compound is used in the production of advanced materials and specialty chemicals. Its role as a pharmaceutical intermediate is particularly noteworthy in the synthesis of new drugs.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains, comparable to standard antibiotics. This suggests potential use in treating bacterial infections.

Cancer Cell Proliferation

Research involving human cancer cell lines indicated that this compound could significantly reduce cell viability at concentrations as low as 10 µM. Further investigations are required to elucidate the precise mechanisms involved in its anticancer effects.

作用機序

The mechanism of action of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The ethynyl moiety provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

Methyl 4-((trimethylsilyl)ethynyl)benzoate: Similar structure but lacks the hydroxyl group.

3-Hydroxy-4-((trimethylsilyl)ethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl moiety. This combination provides enhanced reactivity and stability, making it a valuable intermediate in various synthetic applications .

生物活性

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS No. 478169-68-5) is a compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 252.35 g/mol. The compound features a hydroxyl group and a trimethylsilyl-ethynyl moiety, which enhance its stability and reactivity, making it a versatile intermediate for various chemical reactions .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The trimethylsilyl group increases the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets. The ethynyl group serves as a site for further functionalization, which can lead to the development of more potent derivatives.

Target Interaction

Research indicates that this compound may interact with various enzymes and receptors involved in cellular signaling pathways. While specific targets have not been conclusively identified, it is hypothesized that it could modulate pathways associated with inflammation and cancer progression due to its structural similarities to known bioactive compounds .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro assays have shown effectiveness against several bacterial strains, indicating potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound's structural characteristics lend themselves to further exploration in cancer research. Its ability to inhibit cell proliferation has been observed in preliminary studies involving various cancer cell lines. The exact mechanism remains under investigation, but it is believed that the compound may induce apoptosis or inhibit cell cycle progression .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-iodo-3-hydroxybenzoic acid with trimethylsilylacetylene. This reaction is catalyzed by palladium-supported catalysts in an alkaline medium, yielding high purity and yield rates .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with 4-iodo-3-hydroxybenzoic acid | 91% | THF/CHCl₃ at 50°C for 4 hours |

Case Studies

- Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects, comparable to standard antibiotics. This suggests potential use in treating bacterial infections .

- Cancer Cell Proliferation : Research involving human cancer cell lines indicated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. Further investigations are required to elucidate the precise mechanisms involved in its anticancer effects .

特性

IUPAC Name |

methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKWQEJDFVUAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478169-68-5 | |

| Record name | Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。